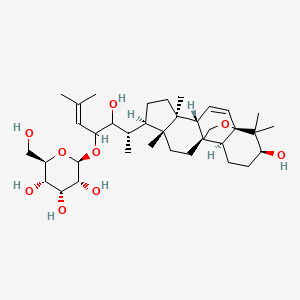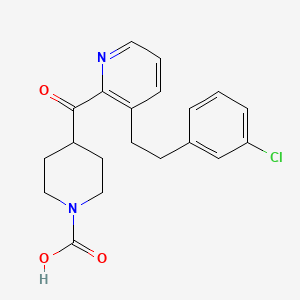
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid is a complex organic compound that features a piperidine ring, a picolinoyl group, and a chlorophenethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Picolinoyl Group: This can be achieved by reacting picolinic acid with an appropriate chlorinating agent to form picolinoyl chloride.
Attachment of the Chlorophenethyl Group: The picolinoyl chloride is then reacted with 3-chlorophenethylamine under basic conditions to form the intermediate 3-(3-chlorophenethyl)picolinoyl chloride.
Formation of the Piperidine Ring: The intermediate is then reacted with piperidine-1-carboxylic acid under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenethyl derivatives.
Applications De Recherche Scientifique
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-1-carboxylic acid and its derivatives share structural similarities.
Picolinoyl Compounds: Compounds containing the picolinoyl group, such as picolinic acid derivatives.
Chlorophenethyl Compounds: Compounds like 3-chlorophenethylamine and its derivatives.
Uniqueness
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities
Propriétés
Formule moléculaire |
C20H21ClN2O3 |
|---|---|
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
4-[3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C20H21ClN2O3/c21-17-5-1-3-14(13-17)6-7-15-4-2-10-22-18(15)19(24)16-8-11-23(12-9-16)20(25)26/h1-5,10,13,16H,6-9,11-12H2,(H,25,26) |
Clé InChI |
JFVOJRUOMYKLOC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13402658.png)
![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)
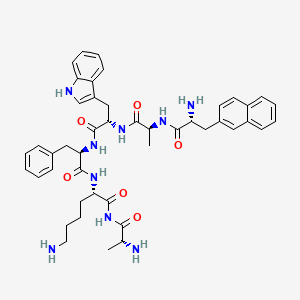
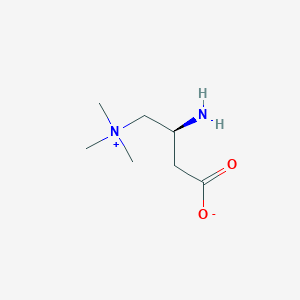
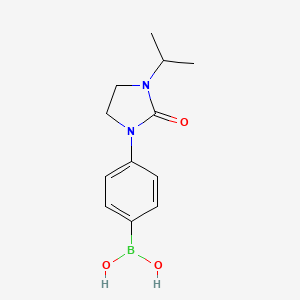
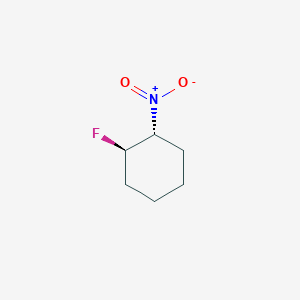
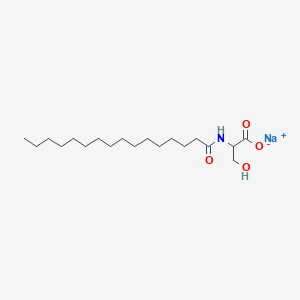



![1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)
![5-fluoro-3-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B13402728.png)
